Cas no 56976-88-6 (4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one)
![4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one structure](https://ja.kuujia.com/scimg/cas/56976-88-6x500.png)
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 化学的及び物理的性質
名前と識別子
-
- 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- F6617-5455
- Z1198153683
- MFCD00463996
- BBL040608
- pyrazolo[1,5-d][1,2,4]triazin-4-ol
- EN300-230666
- DHQDPICNDWFEBQ-UHFFFAOYSA-N
- SCHEMBL1155067
- Pyrazolo[1,5-d][1,2,4]-triazin-4(5H)-one
- CS-0453676
- pyrazolo[1,5-d]-[1,2,4]triazin-4(5h)one
- Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- STK350765
- AKOS003726055
- 5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- STL590071
- F12021
- CHEMBL3904467
- Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one #
- 56976-88-6
- 819-173-6
- 4H,5H-pyrazolo(1,5-d)(1,2,4)triazin-4-one
-
- MDL: MFCD00463996
- インチ: InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10)
- InChIKey: DHQDPICNDWFEBQ-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=O)NN=CN2N=C1
計算された属性
- せいみつぶんしりょう: 136.03851076g/mol
- どういたいしつりょう: 136.03851076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 59.3Ų
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230666-0.05g |
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
56976-88-6 | 95.0% | 0.05g |
$125.0 | 2025-02-19 | |
abcr | AB460951-1 g |
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
56976-88-6 | 1g |
€486.60 | 2022-03-24 | ||
Chemenu | CM362766-250mg |
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
56976-88-6 | 95%+ | 250mg |
$80 | 2023-02-02 | |
Life Chemicals | F6617-5455-20μmol |
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
56976-88-6 | 20μmol |
$79.0 | 2023-09-07 | ||
abcr | AB460951-1g |
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one; . |
56976-88-6 | 1g |
€847.00 | 2025-02-20 | ||
Enamine | EN300-230666-0.1g |
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
56976-88-6 | 95.0% | 0.1g |
$186.0 | 2025-02-19 | |
abcr | AB460951-100 mg |
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
56976-88-6 | 100MG |
€231.60 | 2022-03-24 | ||
Life Chemicals | F6617-5455-2μmol |
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
56976-88-6 | 2μmol |
$57.0 | 2023-09-07 | ||
TRC | P840970-50mg |
Pyrazolo[1,5-D][1,2,4]triazin-4(5H)-one |
56976-88-6 | 50mg |
$ 70.00 | 2022-06-02 | ||
TRC | P840970-500mg |
Pyrazolo[1,5-D][1,2,4]triazin-4(5H)-one |
56976-88-6 | 500mg |
$ 340.00 | 2022-06-02 |
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-oneに関する追加情報
Introduction to 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS No. 56976-88-6)
4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, identified by its Chemical Abstracts Service (CAS) number 56976-88-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the triazine-pyrazole class, a scaffold that has been extensively explored for its pharmacological properties. The presence of multiple nitrogen atoms in its structure imparts it with a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of more complex molecules.
The pyrazolo[1,5-d][1,2,4]triazin-4-one core is characterized by a fused ring system consisting of a pyrazole ring connected to a triazine ring. This arrangement creates a rigid structure with multiple sites for functionalization, enabling the development of derivatives with tailored biological activities. The 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one derivative is particularly notable for its potential applications in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives. These compounds have been investigated for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The nitrogen-rich structure of this scaffold allows for interactions with biological targets such as kinases and transcription factors, which are key players in numerous disease pathways.
One of the most compelling aspects of 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS No. 56976-88-6) is its role as a versatile building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the 4-position of the triazine ring have been shown to influence binding affinity and selectivity towards specific targets. These studies highlight the importance of pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives in drug discovery efforts.
Recent advancements in computational chemistry have further accelerated the exploration of 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with biological targets, providing insights into their mechanism of action. These computational studies have guided experimental efforts and led to the identification of novel lead compounds with promising therapeutic profiles.
The synthesis of pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclocondensation reactions between hydrazines and carbonyl compounds, followed by further functionalization to introduce additional substituents. The choice of starting materials and reaction conditions significantly impacts the final product's properties.
From a pharmaceutical perspective, 4H-pyrazolo[1d:5d][1:2:3]triazine-4-thiones are among those which show great promise as anti-inflammatory agents or kinase inhibitors due to their ability to modulate inflammatory pathways or inhibit aberrant signaling cascades involved in diseases such as cancer or autoimmune disorders.
The exploration of pyrazolotriazines extends beyond their use as standalone therapeutic agents; they also serve as crucial intermediates in the synthesis of more complex molecules such as proteasome inhibitors or kinase inhibitors which are pivotal in treating various chronic diseases including cancer.
The unique structural features of pyrazolotriazines, including their nitrogen-rich core and multiple sites for functionalization, make them highly adaptable scaffolds for drug discovery efforts aimed at addressing unmet medical needs across diverse therapeutic areas.
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